Isopentyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

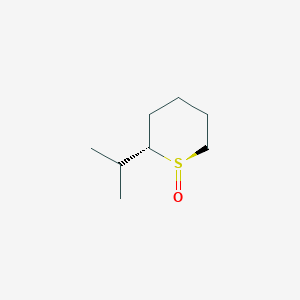

Isopentyl methacrylate (IPMA) is a chemical compound that belongs to the family of methacrylates. It is widely used in the field of polymer science and biomedicine due to its unique properties. IPMA is a colorless liquid with a fruity odor and is soluble in organic solvents.

Wirkmechanismus

The mechanism of action of Isopentyl methacrylate is not well understood. However, it is believed that Isopentyl methacrylate interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biological molecules, which can have therapeutic or diagnostic effects.

Biochemische Und Physiologische Effekte

Isopentyl methacrylate has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. It has been reported to be non-cytotoxic and non-genotoxic in human cell lines. Isopentyl methacrylate has also been shown to have good biodegradability and biocompatibility in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Isopentyl methacrylate is its versatility in polymer synthesis. It can be easily copolymerized with other monomers to obtain polymers with tailored properties. It is also relatively cheap and readily available. However, Isopentyl methacrylate has some limitations in lab experiments. It is highly reactive and can polymerize quickly, making it difficult to handle. It also has a low boiling point, which can make purification challenging.

Zukünftige Richtungen

There are several future directions for the research on Isopentyl methacrylate. One direction is the development of new copolymers with improved properties for various applications. Another direction is the synthesis of new functional materials, such as stimuli-responsive polymers and nanocomposites. In biomedicine, the development of new drug delivery systems and medical implants based on Isopentyl methacrylate polymers is a promising direction. The use of Isopentyl methacrylate in tissue engineering and regenerative medicine is also an area of active research.

Synthesemethoden

Isopentyl methacrylate can be synthesized through the esterification of methacrylic acid and isopentanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

Isopentyl methacrylate has been extensively used in the field of polymer science as a monomer for the synthesis of various copolymers. The copolymers of Isopentyl methacrylate have been used in the manufacture of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. Isopentyl methacrylate has also been used as a building block for the synthesis of various functional materials, such as hydrogels and nanoparticles.

In biomedicine, Isopentyl methacrylate has been used as a monomer for the synthesis of biocompatible and biodegradable polymers. These polymers have been used in drug delivery, tissue engineering, and medical implants due to their excellent biocompatibility and controlled release properties.

Eigenschaften

CAS-Nummer |

7336-27-8 |

|---|---|

Produktname |

Isopentyl methacrylate |

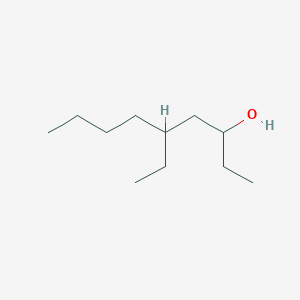

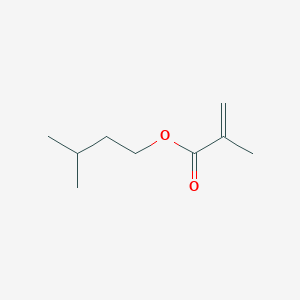

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

3-methylbutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3 |

InChI-Schlüssel |

ULYIFEQRRINMJQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C |

Kanonische SMILES |

CC(C)CCOC(=O)C(=C)C |

Andere CAS-Nummern |

7336-27-8 |

Piktogramme |

Irritant |

Synonyme |

ISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.